Technical Whitepaper: Structural and Pharmacological Profiling of N-(2-chlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide
Technical Whitepaper: Structural and Pharmacological Profiling of N-(2-chlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide
Executive Summary
As a Senior Application Scientist specializing in small-molecule drug discovery, I frequently encounter the 1,3-thiazole scaffold in hit-to-lead optimization campaigns. Thiazole-based derivatives are privileged structures in medicinal chemistry due to their robust stability, favorable dipole moments, and ability to participate in extensive hydrogen bonding and π-π stacking interactions with target proteins.
This whitepaper deconstructs the physicochemical profile, synthetic pathways, and pharmacological utility of N-(2-chlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide . By analyzing its structural features and mapping its synthesis and assay protocols, this guide provides researchers with a self-validating framework for integrating this compound into high-throughput screening (HTS) and lead optimization pipelines.
Chemical Identity and Structural Elucidation
The compound represents a multi-ring system characterized by a central 1,3-thiazole core, which acts as a rigid linker governing the spatial orientation of the flanking phenyl and 2-chlorophenyl groups[1]. The presence of the carboxamide linkage introduces both a hydrogen bond donor and acceptor, critical for kinase hinge-region binding.
Table 1: Physicochemical Identity
| Property | Value |
| IUPAC Name | N-(2-chlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide |
| Molecular Formula | C16H11ClN2OS |
| Molecular Weight | 314.79 g/mol |
| Monoisotopic Mass | 314.0280 Da |
| SMILES | c1ccc(cc1)c2nc(C(=O)Nc3ccccc3Cl)cs2 |
| Physical State | Solid (Crystalline) |
ADME Predictability & Rule of 5 Compliance
In early-stage drug development, predicting oral bioavailability is paramount. The physicochemical parameters of N-(2-chlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide align perfectly with Lipinski’s Rule of 5, indicating a high probability of favorable oral absorption and membrane permeability.
Table 2: Pharmacokinetic (ADME) Predictability Parameters
| Parameter | Calculated Value | Rule of 5 Threshold | Status |
| LogP (Lipophilicity) | ~4.2 | ≤ 5.0 | Compliant |
| Hydrogen Bond Donors | 1 (Amide NH) | ≤ 5 | Compliant |
| Hydrogen Bond Acceptors | 4 (N, S, O, N) | ≤ 10 | Compliant |
| Molecular Weight | 314.79 g/mol | ≤ 500 g/mol | Compliant |
| Topological Polar Surface Area | 70.2 Ų | ≤ 140 Ų | Compliant |
| Rotatable Bonds | 3 | ≤ 10 | Compliant |
Scientific Insight: The LogP of ~4.2 provides an optimal balance. It is lipophilic enough to cross the phospholipid bilayer but retains sufficient polarity (TPSA = 70.2 Ų) to avoid excessive plasma protein binding or poor aqueous solubility.
Synthesis and Purification Protocol
The synthesis of this compound requires a highly controlled, step-wise assembly to ensure high yield and purity. The protocol below is designed as a self-validating system, incorporating in-process quality control (QC) checks.
Caption: Step-by-step synthetic workflow for the target compound.
Step-by-Step Methodology
Step 1: Hantzsch Thiazole Synthesis
-
Procedure: Dissolve thiobenzamide (1.0 eq) and ethyl bromopyruvate (1.1 eq) in absolute ethanol. Reflux the mixture for 2-4 hours.
-
Causality: Ethanol is selected as a protic solvent because it stabilizes the polar transition states during the initial nucleophilic attack and the subsequent dehydration step that forms the aromatic thiazole ring.
-
Self-Validation: Monitor the reaction via TLC (Hexane:EtOAc 3:1). The disappearance of the UV-active thiobenzamide spot and the emergence of a lower Rf spot confirms cyclization.
Step 2: Saponification
-
Procedure: Treat the resulting ethyl 2-phenyl-1,3-thiazole-4-carboxylate with LiOH (2.0 eq) in a THF/H2O (3:1) solvent system at room temperature for 2 hours.
-
Causality: The biphasic-like nature of the reaction requires a co-solvent. THF solubilizes the organic ester, while water dissolves the inorganic base. LiOH is preferred over NaOH to minimize the risk of unwanted side reactions or ester cleavage anomalies.
-
Self-Validation: Evaporate the THF, then acidify the aqueous layer to pH 2-3 using 1M HCl. The immediate precipitation of 2-phenyl-1,3-thiazole-4-carboxylic acid serves as both a purification mechanism and visual confirmation of successful hydrolysis.
Step 3: Amide Coupling
-
Procedure: Dissolve the carboxylic acid (1.0 eq), 2-chloroaniline (1.2 eq), and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq) dropwise. Stir at room temperature for 12 hours.
-
Causality: 2-Chloroaniline is a notoriously poor nucleophile due to the steric hindrance and electron-withdrawing inductive effect of the ortho-chloro group. Standard coupling agents (like EDCI/HOBt) will yield poor results. HATU is explicitly chosen because it generates a highly reactive HOAt ester intermediate, effectively overcoming the aniline's deactivation. DIPEA acts as a non-nucleophilic base to neutralize the system without competing for the activated ester.
-
Self-Validation: Perform LC-MS on the crude mixture. The presence of a [M+H]+ peak at m/z 315.0 with a distinct 3:1 isotopic pattern (due to the chlorine atom) validates product formation.
Pharmacological Potential & Receptor Binding
Thiazole-4-carboxamides exhibit significant biological activities, including broad-spectrum anticancer, antibacterial, and antifungal properties[2]. More critically, this specific azolecarboxamide scaffold has been heavily investigated for its role in modulating neurotrophic pathways.
Astellas Pharma has extensively patented azolecarboxamide derivatives (e.g., EP 2206707 B1) as potent therapeutic agents for treating overactive bladder, urinary frequency, and lower urinary tract pain[3]. The primary mechanism of action involves the inhibition of the Nerve Growth Factor (NGF) pathway, specifically targeting the high-affinity TrkA (Tropomyosin receptor kinase A) receptor[3].
Caption: NGF/TrkA signaling pathway and the inhibitory role of azolecarboxamides.
Analytical Characterization and Screening Workflows
To validate the compound's structural integrity and biological efficacy, rigorous analytical and biochemical assays are required. High-throughput screening (HTS) assays, including fluorescence intensity-based biochemical assays, are frequently employed to screen for small molecule inhibitors within this structural class[4].
Table 3: Analytical Characterization Parameters
| Technique | Instrument / Condition | Target Observation |
| LC-MS (ESI+) | C18 Column, 0.1% FA in H2O/MeCN | [M+H]+ at m/z 315.0; 315/317 ratio of 3:1 (Cl isotope) |
| 1H NMR | 400 MHz, DMSO-d6 | Amide NH singlet (~10.5 ppm), Thiazole CH singlet (~8.5 ppm) |
| 13C NMR | 100 MHz, DMSO-d6 | Carbonyl C=O (~160 ppm), Thiazole C2 (~168 ppm) |
Protocol: TrkA Kinase Inhibition Assay (HTRF)
To evaluate the IC50 of the synthesized compound against TrkA, a Homogeneous Time-Resolved Fluorescence (HTRF) assay is recommended.
-
Causality for HTRF: Aromatic heterocycles like thiazoles often exhibit intrinsic auto-fluorescence that confounds standard fluorescence assays. HTRF utilizes a europium cryptate donor with a time-delayed reading, completely eliminating short-lived background fluorescence and ensuring a high signal-to-noise ratio.
-
Step 1 (Preparation): Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 5 mM MgCl2, 1 mM DTT).
-
Step 2 (Compound Addition): Serially dilute the compound in 100% DMSO. Transfer to the assay plate ensuring the final DMSO concentration remains <1% to prevent enzyme denaturation.
-
Step 3 (Pre-incubation): Add recombinant human TrkA kinase domain. Incubate for 15 minutes to allow the inhibitor to equilibrate within the ATP-binding pocket.
-
Step 4 (Initiation): Add ATP (at its predetermined Km value) and biotinylated TK-substrate. Incubate at room temperature for 60 minutes.
-
Step 5 (Quenching & Detection): Add the HTRF detection mixture (Eu3+-cryptate labeled anti-phosphotyrosine antibody and Streptavidin-XL665) formulated in an EDTA-containing buffer.
-
Self-Validation/Causality: EDTA instantly chelates the Mg2+ required for kinase activity, abruptly stopping the reaction. This ensures precise timing of the assay end-point across all wells.
-
-
Step 6 (Reading): Read the plate on a TRF-compatible microplate reader at 620 nm and 665 nm. Calculate the FRET ratio (665/620) to determine kinase inhibition.
Conclusion & Future Perspectives
N-(2-chlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide is a highly tractable scaffold with excellent drug-like properties. Its synthesis, while requiring specific coupling strategies due to the deactivated aniline, is highly scalable. Its potential as a TrkA inhibitor positions it as a valuable asset in the development of next-generation therapeutics for overactive bladder and neuropathic pain. Future optimization should focus on modifying the 2-phenyl ring to enhance isoform selectivity against other Trk family members.
References
- 2-[(2-phenyl-1,3-thiazol-4-yl)formamido]acetamide - Smolecule Smolecule
- N-(2-CHLOROPHENYL)-2-PHENYL-1,3-THIAZOLE-4-CARBOXAMIDE - ChemicalBook ChemicalBook
- N-(2,4-difluorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide | Chemsrc Chemsrc
- AZOLECARBOXAMIDE COMPOUND OR SALT THEREOF - European Patent Office - EP 2206707 B1 Googleapis.com (Astellas Pharma Inc.)
Sources
- 1. N-(2-CHLOROPHENYL)-2-PHENYL-1,3-THIAZOLE-4-CARBOXAMIDE [chemicalbook.com]
- 2. Buy 2-[(2-phenyl-1,3-thiazol-4-yl)formamido]acetamide | 1234923-12-6 [smolecule.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. CAS#:303998-12-1 | N-(2,4-difluorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide | Chemsrc [chemsrc.com]
